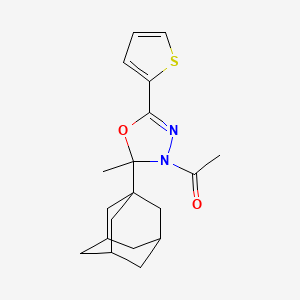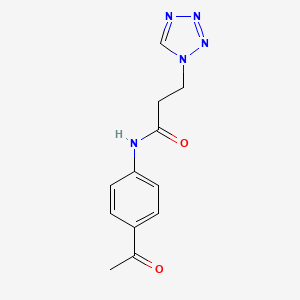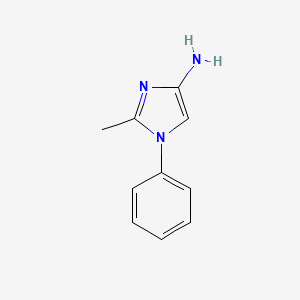![molecular formula C20H20N4OS B4318271 3-[(2-phenoxyethyl)sulfanyl]-5-propyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4318271.png)
3-[(2-phenoxyethyl)sulfanyl]-5-propyl-5H-[1,2,4]triazino[5,6-b]indole
Vue d'ensemble
Description
3-[(2-phenoxyethyl)sulfanyl]-5-propyl-5H-[1,2,4]triazino[5,6-b]indole is a complex heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is part of the triazinoindole family, known for their diverse biological activities, including anticancer, antiviral, and antioxidant properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-phenoxyethyl)sulfanyl]-5-propyl-5H-[1,2,4]triazino[5,6-b]indole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 5-propyl-1H-indole-2,3-dione with thiosemicarbazide to form the triazinoindole core. This intermediate is then reacted with 2-phenoxyethyl bromide under basic conditions to yield the final product .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis platforms .
Analyse Des Réactions Chimiques
Types of Reactions
3-[(2-phenoxyethyl)sulfanyl]-5-propyl-5H-[1,2,4]triazino[5,6-b]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the phenoxyethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the phenoxyethyl position .
Applications De Recherche Scientifique
3-[(2-phenoxyethyl)sulfanyl]-5-propyl-5H-[1,2,4]triazino[5,6-b]indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in pathways involving oxidative stress.
Medicine: Investigated for its anticancer properties, showing promise in inhibiting the proliferation of cancer cells.
Mécanisme D'action
The mechanism of action of 3-[(2-phenoxyethyl)sulfanyl]-5-propyl-5H-[1,2,4]triazino[5,6-b]indole involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit aldose reductase, an enzyme involved in the polyol pathway, thereby reducing oxidative stress and preventing complications related to diabetes . The compound also exhibits antioxidant properties by scavenging free radicals and protecting cells from oxidative damage .
Comparaison Avec Des Composés Similaires
Similar Compounds
5H-[1,2,4]triazino[5,6-b]indole derivatives: These compounds share the triazinoindole core and exhibit similar biological activities.
Indolo[2,3-b]quinoxalines: Another class of heterocyclic compounds with comparable anticancer and antiviral properties.
Uniqueness
What sets 3-[(2-phenoxyethyl)sulfanyl]-5-propyl-5H-[1,2,4]triazino[5,6-b]indole apart is its specific substitution pattern, which enhances its biological activity and selectivity. The presence of the phenoxyethylthio group contributes to its unique pharmacological profile, making it a valuable compound for further research and development .
Propriétés
IUPAC Name |
3-(2-phenoxyethylsulfanyl)-5-propyl-[1,2,4]triazino[5,6-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4OS/c1-2-12-24-17-11-7-6-10-16(17)18-19(24)21-20(23-22-18)26-14-13-25-15-8-4-3-5-9-15/h3-11H,2,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCNQBHXVFALAOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCCOC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-(benzylsulfanyl)-3-[2-(1H-imidazol-4-yl)ethyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B4318206.png)
![2-(1,3-benzoxazol-2-ylthio)-N-[2-(1-cyano-2-oxo-2-phenylethylidene)-3-phenyl-2,3-dihydro-1,3-thiazol-4-yl]acetamide](/img/structure/B4318213.png)

![2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4318223.png)
![8-AMINO-N-(3-METHYL-5-ISOXAZOLYL)-3,4-DIHYDRO-2H-1,4-ETHANOTHIENO[2,3-B][1,5]NAPHTHYRIDINE-7-CARBOXAMIDE](/img/structure/B4318232.png)

![N-[5-(ADAMANTAN-1-YL)-1,3-THIAZOL-2-YL]-3-(1H-TETRAZOL-1-YL)PROPANAMIDE](/img/structure/B4318242.png)
![2-({4-CYANO-5-[({[4-(DIETHYLAMINO)PHENYL]CARBAMOYL}METHYL)SULFANYL]-12-THIAZOL-3-YL}SULFANYL)-N-[4-(DIETHYLAMINO)PHENYL]ACETAMIDE](/img/structure/B4318244.png)
![N-[4-(acetylamino)phenyl]-3-(1H-tetrazol-1-yl)propanamide](/img/structure/B4318245.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-3-(1H-tetrazol-1-yl)propanamide](/img/structure/B4318250.png)



![(4-chlorophenyl){2-[(4-methylphenyl)sulfonyl]-5-nitrophenyl}methanone](/img/structure/B4318297.png)
